Desmethylranitidine

Drug Metabolism Hepatocyte Assay Metabolic Stability

Procure certified Desmethylranitidine for accurate quantification of ranitidine's N-demethylation pathway. Distinct from ranitidine N-oxide/S-oxide, this stable endpoint marker exhibits unique CYP affinity (2C19, 1A2, 2D6) and defined chromatographic retention (RSD 0.8-5.3%). Essential for bioequivalence studies, DDI assays, and API impurity release testing compliant with pharmacopeial monographs.

Molecular Formula C12H20N4O3S
Molecular Weight 300.38 g/mol
Cat. No. B8681039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylranitidine
Molecular FormulaC12H20N4O3S
Molecular Weight300.38 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC
InChIInChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3
InChIKeyWZLBVRXZNDXPPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylranitidine (CAS 66357-25-3): Essential Procurement & Characterization Data for Ranitidine Metabolite Standards


Desmethylranitidine (CAS 66357-25-3) is the N-demethylated metabolite of the H2-receptor antagonist ranitidine, classified as a furan-containing organic sulfide and C-nitro compound [1]. Formed via cytochrome P450-mediated N-demethylation in both rat and human liver microsomes, it represents a minor but quantifiable urinary metabolite, accounting for approximately 2% of an administered ranitidine dose in humans [2][3]. As a fully characterized analytical reference standard, it is essential for method development, validation, and quality control in studies of ranitidine metabolism and pharmacokinetics .

Why Ranitidine Metabolites Are Not Interchangeable: Desmethylranitidine's Unique Position in Metabolic Stability and Analytical Selectivity


Substituting desmethylranitidine with ranitidine N-oxide, ranitidine S-oxide, or the parent drug ranitidine in analytical workflows or metabolic studies is invalid due to fundamental differences in their biotransformation pathways and stability. Desmethylranitidine is not a substrate for further metabolism in hepatocytes, unlike ranitidine N-oxide which undergoes reduction back to ranitidine [1]. Furthermore, its interaction with cytochrome P450 isoforms differs significantly from ranitidine, exhibiting higher affinity in induced microsomes [2]. These distinctions mandate the use of authentic, certified desmethylranitidine for accurate quantification and method validation.

Quantitative Differentiation of Desmethylranitidine Against Ranitidine and Its Other Major Metabolites


Desmethylranitidine Exhibits Terminal Metabolic Stability in Hepatocytes, Unlike Ranitidine N-Oxide

In a direct comparison using isolated rat and dog hepatocytes, desmethylranitidine demonstrated complete metabolic stability, being not a substrate for further metabolism in either species. In contrast, ranitidine N-oxide underwent reduction back to ranitidine in Wistar rat hepatocytes, and ranitidine S-oxide was further metabolized to an unidentified product in both species [1].

Drug Metabolism Hepatocyte Assay Metabolic Stability

Enhanced CYP Interaction Affinity of Desmethylranitidine in Induced Microsomes vs. Ranitidine

In liver microsomes from 3-methylcholanthrene-pretreated rats, desmethylranitidine (VIII) exhibited higher affinity of interaction and greater amplitudes of optical difference spectra compared to its parent compound, ranitidine (II). Ranitidine S-oxide (VI) showed no detectable interaction with microsomes from phenobarbital-pretreated rats [1].

Cytochrome P450 Drug-Drug Interaction Enzyme Kinetics

Validated HPLC Separation and Quantification with Defined Sensitivity for Desmethylranitidine

Reversed-phase HPLC methods have been specifically developed and validated for the separation of desmethylranitidine from ranitidine, ranitidine N-oxide, and ranitidine S-oxide in biological matrices. A representative assay achieved a relative standard deviation (RSD) of 0.8-5.3% (n=5) across a plasma concentration range of 25-80 ng/mL for the metabolite panel, with a sensitivity limit of 15 ng/mL specifically for desmethylranitidine [1].

Analytical Chemistry HPLC-MS Bioanalysis

Minor but Consistent Urinary Excretion Profile Distinguishes Desmethylranitidine from Major N-Oxide Metabolite

Following oral or intravenous administration of ranitidine in humans, desmethylranitidine consistently accounts for approximately 2% of the dose recovered in urine, compared to 6% for ranitidine N-oxide and 2% for ranitidine S-oxide. The majority (50-70%) of the dose is excreted as unchanged ranitidine within 24 hours [1].

Clinical Pharmacology Excretion Kinetics Metabolic Profiling

High-Impact Procurement Scenarios for Desmethylranitidine Based on Validated Evidence


Bioanalytical Method Development and Validation for Ranitidine Pharmacokinetic Studies

Due to its distinct chromatographic retention and validated quantification parameters (RSD 0.8-5.3% at 25-80 ng/mL), certified desmethylranitidine is an essential reference standard for developing and validating HPLC-MS methods compliant with regulatory guidelines for bioequivalence and pharmacokinetic studies .

In Vitro Cytochrome P450 Phenotyping and Drug-Drug Interaction Screening

The differential CYP interaction profile of desmethylranitidine, particularly its higher affinity in induced microsomes compared to ranitidine, makes it a critical probe for phenotyping CYP2C19, CYP1A2, and CYP2D6 activity and for assessing potential confounding in drug-drug interaction assays .

Metabolic Stability Assessments Using Hepatocyte Models

Given its demonstrated lack of further metabolism in hepatocyte assays, desmethylranitidine serves as a stable endpoint marker for ranitidine N-demethylation activity, enabling accurate quantification of this specific metabolic pathway without interference from downstream biotransformation .

Quality Control Release Testing of Ranitidine Active Pharmaceutical Ingredient (API)

As a known impurity and metabolite, desmethylranitidine must be quantified during API manufacturing. Procurement of a pharmacopeial-traceable reference standard (e.g., compliant with USP or EP monographs) is mandatory for identity confirmation and purity analysis in release testing .

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